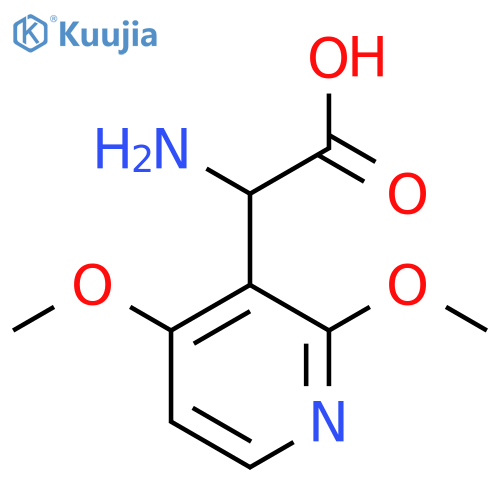Cas no 2228111-59-7 (2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid)

2228111-59-7 structure
商品名:2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid
2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid
- 2228111-59-7
- EN300-1776470
-
- インチ: 1S/C9H12N2O4/c1-14-5-3-4-11-8(15-2)6(5)7(10)9(12)13/h3-4,7H,10H2,1-2H3,(H,12,13)
- InChIKey: ALQIVYXYZZSSLC-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CN=C(C=1C(C(=O)O)N)OC
計算された属性
- せいみつぶんしりょう: 212.07970687g/mol
- どういたいしつりょう: 212.07970687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.5
- トポロジー分子極性表面積: 94.7Ų
2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1776470-0.05g |
2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid |
2228111-59-7 | 0.05g |
$1296.0 | 2023-09-20 | ||
| Enamine | EN300-1776470-10.0g |
2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid |
2228111-59-7 | 10g |
$6635.0 | 2023-06-03 | ||
| Enamine | EN300-1776470-10g |
2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid |
2228111-59-7 | 10g |
$6635.0 | 2023-09-20 | ||
| Enamine | EN300-1776470-0.5g |
2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid |
2228111-59-7 | 0.5g |
$1482.0 | 2023-09-20 | ||
| Enamine | EN300-1776470-2.5g |
2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid |
2228111-59-7 | 2.5g |
$3025.0 | 2023-09-20 | ||
| Enamine | EN300-1776470-0.25g |
2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid |
2228111-59-7 | 0.25g |
$1420.0 | 2023-09-20 | ||
| Enamine | EN300-1776470-5g |
2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid |
2228111-59-7 | 5g |
$4475.0 | 2023-09-20 | ||
| Enamine | EN300-1776470-1g |
2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid |
2228111-59-7 | 1g |
$1543.0 | 2023-09-20 | ||
| Enamine | EN300-1776470-0.1g |
2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid |
2228111-59-7 | 0.1g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1776470-1.0g |
2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid |
2228111-59-7 | 1g |
$1543.0 | 2023-06-03 |
2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid 関連文献
-
2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
2228111-59-7 (2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid) 関連製品
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
